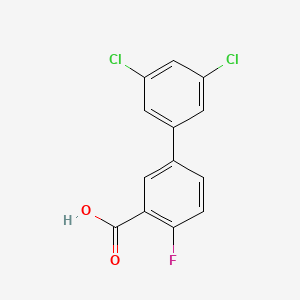

3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid

Description

The exact mass of the compound 5-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, 95% is 283.9807130 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(3,5-dichlorophenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJWGWKEKAFEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50691280 | |

| Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261965-85-8 | |

| Record name | 3',5'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50691280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid

Introduction: Strategic Importance and Synthetic Overview

3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid is a highly functionalized biaryl carboxylic acid. Molecules of this class are of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a common feature in pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1][2] The specific incorporation of chloro and fluoro substituents can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule. Our approach is a convergent synthesis centered on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This strategy involves the coupling of two key precursors: (3,5-dichloro-4-fluorophenyl)boronic acid and 3-bromo-5-chlorobenzoic acid. The rationale behind this specific pairing lies in the differential reactivity of the C-Br and C-Cl bonds in the benzoic acid fragment under typical Suzuki conditions, allowing for selective coupling at the more reactive bromide position.

This document is structured to provide not just a sequence of steps, but the underlying causality for experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis is designed in three principal stages: the preparation of the key boronic acid precursor, the acquisition of the aryl bromide partner, and the final, core Suzuki-Miyaura coupling reaction.

Figure 2: Step-by-step workflow for boronic acid precursor synthesis.

Quantitative Data: Reagent Table

| Reagent | Molar Eq. | Purpose | Key Consideration |

| 1-Bromo-3,5-dichloro-4-fluorobenzene | 1.0 | Starting Material | Must be anhydrous. |

| Anhydrous THF | - | Solvent | Must be freshly distilled or from a sure/seal bottle. |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent | Highly reactive; handle with care under inert gas. |

| Triisopropyl borate | 1.2 | Boron Source | Reacts with the aryllithium intermediate. |

| 1N Hydrochloric Acid (HCl) | Excess | Hydrolysis Agent | Quenches the reaction and forms the boronic acid. |

Part 2: Sourcing of 3-Bromo-5-chlorobenzoic acid

3-Bromo-5-chlorobenzoic acid is a commercially available specialty chemical. [5][6][7]For most research and development applications, direct purchase from a reliable chemical supplier is the most time- and cost-effective approach. Its availability obviates the need for a multi-step synthesis, streamlining the overall process. This compound serves as the electrophilic partner in the cross-coupling reaction.

Part 3: The Core Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryls from an organoboron species and an organic halide. [3][4]The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

The Catalytic Cycle Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-chlorobenzoic acid. This is the rate-determining step and is faster for C-Br than C-Cl bonds, providing the desired regioselectivity.

-

Transmetalation: In the presence of a base, the organic group from the (3,5-dichloro-4-fluorophenyl)boronic acid is transferred to the palladium(II) center, displacing the halide. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which re-enters the cycle. [3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere: A reaction flask is charged with 3-bromo-5-chlorobenzoic acid (1.0 eq), (3,5-dichloro-4-fluorophenyl)boronic acid (1.2 eq), a suitable base (e.g., sodium carbonate, Na₂CO₃, 2.0-3.0 eq), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: A solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 3:1 ratio), is added. 3. Degassing: The resulting mixture is thoroughly degassed to create an inert atmosphere. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst. Common methods include bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: The flask is heated to reflux (typically 85-95 °C) and stirred vigorously. The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous solution is acidified with 1N HCl to protonate the carboxylic acid, causing the product to precipitate or allowing for extraction.

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid.

Quantitative Data: Suzuki-Miyaura Reaction

| Component | Molar Eq. | Role | Rationale / Common Choices |

| 3-Bromo-5-chlorobenzoic acid | 1.0 | Aryl Halide | The electrophilic partner. |

| (3,5-Dichloro-4-fluorophenyl)boronic acid | 1.1 - 1.5 | Nucleophile | A slight excess ensures complete consumption of the halide. |

| Palladium Catalyst | 0.01 - 0.05 | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ are common choices. |

| Base | 2.0 - 3.0 | Activator | Na₂CO₃, K₂CO₃, Cs₂CO₃. Essential for transmetalation. |

| Solvent | - | Medium | Dioxane/H₂O, Toluene/H₂O, Acetonitrile/H₂O. |

| Temperature | - | Reaction Condition | Typically 80-110 °C, depending on the solvent. |

References

- Source: Google Patents (CN101735023A)

-

Title: 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 Source: PubChem URL: [Link]

-

Title: (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

- Source: Google Patents (CN103951688A)

-

Title: Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid Source: University of Pittsburgh Institutional Repository URL: [Link]

-

Title: Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents Source: MDPI URL: [Link]

-

Title: An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid Source: ResearchGate URL: [Link]

- Source: Google Patents (CN112010732A)

-

Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides Source: ResearchGate URL: [Link]

- Source: Google Patents (CN111072492A)

-

Title: A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals Source: Research Repository UCD URL: [Link]

-

Title: Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid 1 - 42 Secretion Source: ACS Publications URL: [Link]

-

Title: Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: NSF Public Access Repository URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-BROMO-5-CHLOROBENZOIC ACID | 42860-02-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Halogenated Biphenyl Carboxylic Acids: From Classic NSAIDs to Multi-Target Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction: The Chemical Paradigm of Halogenated Biphenyls

Halogenated biphenyl carboxylic acids represent a highly versatile class of pharmacophores in medicinal chemistry. The strategic placement of halogens (fluorine, chlorine, or bromine) on a biphenyl scaffold fundamentally alters the molecule's lipophilicity, electron distribution, and steric profile. These modifications enhance the compound's ability to navigate hydrophobic binding pockets while the carboxylic acid moiety anchors the molecule via electrostatic interactions and hydrogen bonding.

The most clinically prominent member of this class is Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid)[1]. Originally developed as a salicylic acid derivative to inhibit cyclooxygenase (COX), modern pharmacological screening has revealed that the halogenated biphenyl scaffold possesses profound pleiotropic effects, extending its utility into epigenetics, neurodegenerative diseases, and antimicrobial therapies.

Core Mechanisms of Action: A Multi-Target Landscape

As drug development shifts from single-target paradigms to polypharmacology, understanding the diverse biological activities of these compounds is critical.

Transthyretin (TTR) Tetramer Stabilization

Transthyretin amyloidosis (ATTR) is a fatal disease caused by the rate-limiting dissociation of the TTR tetramer into misfolded, amyloidogenic monomers[2]. Halogenated biphenyl carboxylic acids like diflunisal bind with high affinity to the 99% unoccupied thyroxine-binding sites within the TTR tetramer[3].

-

Mechanistic Causality: The biphenyl rings occupy the hydrophobic halogen-binding pockets (HBP1 and HBP2) of TTR, while the carboxylic acid forms salt bridges with lysine residues (e.g., Lys15) at the periphery of the binding channel. This cross-links the dimers, increasing the kinetic barrier to dissociation and halting amyloid fibril formation[4][5].

Epigenetic Modulation via CBP/p300 Inhibition

Recent breakthroughs have identified diflunisal as a potent inhibitor of the epigenetic regulators CREB-binding protein (CBP) and p300 acetyltransferases[6].

-

Mechanistic Causality: The drug directly competes with Acetyl-Coenzyme A (Acetyl-CoA) at the catalytic site of p300. By blocking the acetylation of histone and non-histone proteins (such as NF-κB), it suppresses the growth of p300-dependent leukemia cell lines (e.g., those expressing the AML1-ETO fusion protein)[6].

ACMSD Inhibition and NAD+ Biosynthesis

In the tryptophan-kynurenine pathway, α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) regulates the de novo biosynthesis of NAD+. Diflunisal and its synthesized derivatives competitively inhibit ACMSD[7].

-

Mechanistic Causality: The carboxylate group of the drug binds directly to the catalytically active Zinc center of ACMSD. Inhibiting this enzyme prevents the decarboxylation of ACMS, allowing it to cyclize into quinolinic acid, thereby boosting intracellular NAD+ levels—a promising strategy for metabolic and neurodegenerative disorders[7].

Antimicrobial and Antibiofilm Activity

Derivatization of the biphenyl-4-carboxylic acid scaffold into hydrazide-hydrazones yields potent antimicrobial agents[8][9]. Furthermore, extensive halogenation (e.g., incorporating multiple chloro- or fluoro- groups) dramatically enhances their ability to penetrate and disrupt bacterial biofilms, such as those formed by Staphylococcus aureus, by downregulating quorum-sensing and virulence genes (agrA, RNAIII)[10].

Visualizing the Pharmacological Pathways

Mechanism of TTR tetramer stabilization by halogenated biphenyls preventing amyloidosis.

Quantitative Data Summaries

To facilitate comparative analysis, the following tables summarize the binding affinities and antimicrobial minimum inhibitory concentrations (MIC) of halogenated biphenyl derivatives.

Table 1: Target Affinities of Diflunisal (Prototypical Halogenated Biphenyl)

| Biological Target | Primary Function | Inhibitory Activity (IC50 / Ki) | Clinical / Biological Implication |

| COX-1 / COX-2 | Prostaglandin synthesis | ~100 μM / ~10 μM | Anti-inflammatory, Analgesic[1] |

| TTR Tetramer | Thyroxine transport | Kd ~ 75 nM | ATTR Cardiomyopathy/Neuropathy[2] |

| CBP / p300 | Histone acetylation | ~10 μM | Anticancer (Leukemia suppression)[6] |

| ACMSD | Tryptophan metabolism | ~13 μM (Derivatives <1.5 μM) | NAD+ Biosynthesis enhancement[7] |

| Prestin | Outer hair cell motility | Chloride-dependent | Potential neuro-ototoxicity[11] |

Table 2: Antimicrobial Activity of Biphenyl-4-Carboxylic Acid Derivatives [8][9]

| Compound Derivative | Target Organism | MIC (μg/mL) | Mechanism of Action |

| Hydrazide-hydrazone (Br-substituted) | Escherichia coli | 12.5 | Membrane disruption / Cell wall synthesis |

| Hydrazide-hydrazone (Cl-substituted) | Staphylococcus aureus | 25.0 | Biofilm inhibition / Virulence downregulation |

| Hydrazide-hydrazone (F-substituted) | Candida albicans | 50.0 | Ergosterol pathway interference |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for validating the biological activities of these compounds.

Protocol 1: TTR Kinetic Stabilization Assay (Urea Denaturation)

Purpose: To quantify the ability of a halogenated biphenyl carboxylic acid to prevent TTR tetramer dissociation.

-

Preparation of Recombinant TTR: Express and purify wild-type TTR or mutant TTR (e.g., V30M) using an E. coli expression system. Buffer exchange into 50 mM sodium phosphate, 100 mM KCl, pH 7.4.

-

Ligand Incubation: Incubate 3.6 μM TTR tetramer with 7.2 μM of the test compound (2:1 molar ratio) at 25°C for 30 minutes to ensure binding equilibrium.

-

Causality Check: The 2:1 ratio ensures both thyroxine-binding sites in the tetramer are saturated.

-

-

Denaturation Induction: Dilute the TTR-ligand complex 1:10 into a denaturation buffer containing 6.0 M Urea (final TTR concentration: 0.36 μM).

-

Fluorescence Measurement: Monitor tryptophan fluorescence (excitation 280 nm, emission 330-360 nm) over 72 hours at 25°C.

-

Validation Checkpoint: Native TTR tetramers bury tryptophan residues. As the tetramer dissociates into monomers, tryptophans are exposed to the aqueous environment, causing a measurable red-shift in the emission maximum (from ~335 nm to ~355 nm).

-

-

Data Analysis: Calculate the fraction of unfolded TTR. A successful stabilizer will show a flat fluorescence curve compared to the vehicle control, which will show a logarithmic increase in red-shifted fluorescence[2].

Protocol 2: CBP/p300 Acetyltransferase Competition Assay

Purpose: To validate the epigenetic modulatory effect of the drug via Acetyl-CoA competition.

-

Enzyme Preparation: Purify the catalytic HAT (Histone Acetyltransferase) domain of p300.

-

Reaction Assembly: In a 96-well microplate, combine 10 nM p300 HAT domain, 1 μM biotinylated histone H3 peptide substrate, and varying concentrations of the halogenated biphenyl compound (0.1 μM to 100 μM) in HAT assay buffer (50 mM Tris-HCl, pH 8.0, 0.1 mM EDTA, 1 mM DTT).

-

Reaction Initiation: Add 1 μM [³H]-Acetyl-CoA to initiate the reaction. Incubate at 30°C for 30 minutes.

-

Causality Check: Because the drug competes directly with Acetyl-CoA at the catalytic site, the concentration of Acetyl-CoA must be kept near its Michaelis constant ( Km ) to accurately measure competitive inhibition[6].

-

-

Quenching and Capture: Stop the reaction by adding 8 M urea. Transfer the mixture to a streptavidin-coated flashplate to capture the biotinylated peptides.

-

Scintillation Counting: Wash the plate 3x with PBS-Tween to remove unreacted [³H]-Acetyl-CoA. Measure the retained tritium signal using a microplate scintillation counter.

-

Validation Checkpoint: A dose-dependent decrease in the scintillation signal confirms that the drug successfully blocked the transfer of the acetyl group to the histone peptide.

-

Workflow Visualization

Validation workflows for testing the pleiotropic activities of biphenyl derivatives.

Conclusion

Halogenated biphenyl carboxylic acids have transcended their original classification as simple NSAIDs. The strategic positioning of halogens on the biphenyl ring, combined with the electrostatic anchoring of the carboxylic acid, creates a privileged scaffold capable of stabilizing complex protein tetramers (TTR), competing with fundamental coenzymes (Acetyl-CoA), and disrupting bacterial biofilms. As drug development continues to embrace repurposing and polypharmacology, this chemical class stands as a premier template for designing next-generation therapeutics targeting amyloidosis, cancer, and multidrug-resistant infections.

References

-

Diflunisal - Mechanism of Action. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. Amyloid - Taylor & Francis. Available at:[Link]

-

Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. eLife Sciences. Available at:[Link]

-

Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! Amyloidosis Foundation. Available at: [Link]

-

Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. Journal of Medicinal Chemistry (ACS). Available at:[Link]

-

Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study. MDPI. Available at: [Link]

-

Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis. National Institutes of Health (PMC). Available at:[Link]

-

Diflunisal inhibits prestin by chloride-dependent mechanism. PLOS One. Available at:[Link]

-

Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica / PubMed. Available at:[Link]

-

Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. MDPI. Available at: [Link]

Sources

- 1. Diflunisal - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! - Mackenzie's Mission [mm713.org]

- 4. Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study | MDPI [mdpi.com]

- 5. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 7. feradical.utsa.edu [feradical.utsa.edu]

- 8. Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [mdpi.com]

- 11. Diflunisal inhibits prestin by chloride-dependent mechanism | PLOS One [journals.plos.org]

Introduction to 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic Acid and the Importance of Solubility

An In-Depth Technical Guide to the Solubility of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid. Recognizing the limited availability of direct solubility data for this specific molecule, this document leverages data from the structurally similar and well-characterized non-steroidal anti-inflammatory drug (NSAID), Diflunisal, as a primary analogue. Furthermore, this guide equips researchers, scientists, and drug development professionals with the foundational theoretical principles and robust experimental methodologies required to determine and predict the solubility of this compound in various organic solvents.

3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid is a halogenated biphenyl carboxylic acid. Its molecular structure suggests potential applications in medicinal chemistry and materials science, where understanding its solubility is a critical first step. Solubility dictates the feasibility of chemical reactions, the efficiency of purification processes such as crystallization, and the design of formulation strategies for potential therapeutic applications.

Due to the novelty of this specific compound, publicly available, peer-reviewed solubility data is scarce. Therefore, this guide will use Diflunisal (2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) as a key structural analogue to infer and predict solubility behavior.[1][2] The principles and protocols detailed herein provide a universal framework for characterizing the solubility of this and other novel chemical entities.

Theoretical Principles Governing Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility. This concept is governed by the intermolecular forces between the solute (3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid) and the solvent. The key structural features of the target molecule and their influence on solubility are:

-

Biphenyl Core : The two connected phenyl rings form a large, non-polar, and rigid backbone. This structure contributes to favorable van der Waals interactions with non-polar solvents.

-

Carboxylic Acid Group (-COOH) : This functional group is highly polar and can act as both a hydrogen bond donor and acceptor. This property promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Halogen Substituents (-Cl, -F) : The two chlorine atoms and one fluorine atom increase the molecule's molecular weight and surface area. These electronegative atoms also contribute to the molecule's overall polarity and can participate in dipole-dipole interactions.

Based on these features, a qualitative solubility profile can be predicted:

-

High Solubility : Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like ethanol, where a combination of hydrogen bonding and dipole-dipole interactions can overcome the crystal lattice energy of the solid.

-

Moderate Solubility : Expected in solvents like acetone and ethyl acetate, which are polar aprotic but have a lower polarity than DMSO or DMF.[2]

-

Low to Negligible Solubility : Expected in non-polar solvents such as hexane, where the primary intermolecular forces are weak van der Waals forces, which are insufficient to disrupt the interactions between the highly polar carboxylic acid groups of the solute molecules.[2] It is also practically insoluble in water.[2]

Solubility Profile of a Key Analogue: Diflunisal

Diflunisal serves as an excellent reference for estimating the solubility of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid. While the substitution pattern of the halogens differs, the core structure and functional groups are highly similar.

| Organic Solvent | Solvent Type | Reported Solubility of Diflunisal |

| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25 mg/mL[1] |

| Ethanol | Polar Protic | ~25 mg/mL[1] |

| Acetone | Polar Aprotic | Soluble[2] |

| Ethyl Acetate | Polar Aprotic | Soluble[2] |

| Chloroform | Slightly Polar | Slightly Soluble[2] |

| Methylene Chloride | Slightly Polar | Slightly Soluble[2] |

| Carbon Tetrachloride | Non-Polar | Slightly Soluble[2] |

| Hexane | Non-Polar | Practically Insoluble[2] |

This data for Diflunisal strongly supports the theoretical predictions, indicating a preference for polar organic solvents. It is reasonable to hypothesize that 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid will exhibit a similar solubility trend.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following are standard protocols for determining the equilibrium solubility of a solid in an organic solvent.

Shake-Flask Method (Equilibrium Solubility)

This is the gold-standard method for determining thermodynamic solubility. It involves saturating a solvent with the solute and measuring the concentration of the dissolved compound.

Protocol:

-

Preparation : Add an excess amount of crystalline 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant. It is critical to avoid aspirating any solid particles.

-

Dilution and Analysis : Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor.

Sources

The Biphenyl Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Legacy of a Versatile Pharmacophore

The biphenyl carboxylic acid moiety, a deceptively simple arrangement of two phenyl rings linked by a carbon-carbon bond and adorned with a carboxyl group, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural rigidity, coupled with the versatile chemical reactivity of the carboxylic acid, provides a privileged scaffold for the design of a remarkable breadth of therapeutic agents.[1][2] This unique combination has propelled the development of blockbuster drugs spanning a wide array of disease areas, from cardiovascular and inflammatory conditions to metabolic and bone disorders.[1][3] This technical guide provides a comprehensive exploration of the discovery and history of novel biphenyl carboxylic acid derivatives, delving into the pivotal scientific insights and synthetic strategies that have shaped their evolution. We will examine the causality behind key experimental choices, present detailed methodologies, and illuminate the intricate signaling pathways through which these molecules exert their pharmacological effects.

I. Foundational Synthetic Strategies: Building the Biphenyl Core

The construction of the biphenyl scaffold is a critical first step in the synthesis of this class of compounds. While several methods exist, the Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy due to its versatility, mild reaction conditions, and tolerance of a wide range of functional groups.[1][4]

The Suzuki-Miyaura Cross-Coupling: A Revolution in C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura reaction provides an efficient means to form the crucial carbon-carbon bond between two aryl moieties.[1][4] The reaction's power lies in its catalytic cycle, which involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an arylboronic acid in the presence of a base, and concluding with reductive elimination to yield the biphenyl product and regenerate the catalyst.[4]

Experimental Protocol: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol details a representative synthesis of a biphenyl carboxylic acid derivative, highlighting the practical application of the Suzuki-Miyaura reaction.

Materials:

-

2-Bromobenzoic acid

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of 1,4-dioxane.

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the main reaction flask. Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Introduction: Add the prepared palladium catalyst solution to the reaction mixture under an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-methylbiphenyl-2-carboxylic acid.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.[5][6][7][8]

Diagram: Generalized Suzuki-Miyaura Coupling Workflow

Caption: A streamlined workflow for the synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura cross-coupling.

II. Therapeutic Triumphs of Biphenyl Carboxylic Acid Derivatives

The biphenyl carboxylic acid scaffold has given rise to several classes of highly successful drugs, each with a distinct history and mechanism of action.

A. Angiotensin II Receptor Blockers (ARBs): A Paradigm Shift in Hypertension Management

The discovery of angiotensin II receptor blockers, colloquially known as "sartans," marked a significant advancement in the treatment of hypertension and other cardiovascular diseases.[9] The journey began with the understanding of the renin-angiotensin-aldosterone system (RAAS) and the detrimental effects of angiotensin II.[2][9][10][11]

The Dawn of a New Class: The Losartan Story

The first orally active, non-peptide AT1 receptor antagonist, losartan, was discovered through a combination of rational drug design and serendipity.[2][9][12] Its unique biphenyltetrazole structure set the stage for a new class of antihypertensive agents.[9][13][14] The development of losartan provided a therapeutic alternative to ACE inhibitors, avoiding the side effects associated with bradykinin accumulation.[15]

Structure-Activity Relationship (SAR) Insights:

The development of second-generation ARBs was guided by key SAR insights gleaned from the losartan template.[16][17] The biphenyl scaffold serves as a rigid backbone to correctly orient the pharmacophoric groups. The acidic moiety, typically a carboxylic acid or a bioisosteric tetrazole, is crucial for binding to the AT1 receptor.[13] Modifications to the imidazole ring and the alkyl chain of losartan led to the development of subsequent ARBs like valsartan, irbesartan, and candesartan, with improved pharmacokinetic profiles and enhanced potency.[16]

Diagram: The Renin-Angiotensin-Aldosterone System (RAAS) and ARB Inhibition

Caption: The RAAS pathway and the site of action for Angiotensin II Receptor Blockers (ARBs).

Experimental Protocol: Synthesis of a Key Losartan Intermediate: 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde

The synthesis of the imidazole core of losartan is a multi-step process that requires careful control of reaction conditions.

Step-by-Step Methodology:

-

Bromination of 2-Butylimidazole: 2-Butylimidazole is treated with a brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the 4(5)-position.[3]

-

Hydroxymethylation: The resulting 4(5)-bromo-2-butylimidazole is then reacted with formaldehyde to introduce a hydroxymethyl group.[3]

-

Oxidation: The hydroxymethyl group is oxidized to an aldehyde using an oxidizing agent like manganese dioxide (MnO₂) to yield 2-butyl-4(5)-bromo-1H-imidazole-5(4)-carboxaldehyde.[3]

-

Chlorination: The bromo-imidazole derivative is then converted to the corresponding chloro-imidazole via a halogen exchange reaction, yielding the target intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.[3][4][18][19][20]

B. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Targeting the Arachidonic Acid Cascade

Several biphenyl carboxylic acid derivatives, including flurbiprofen and diflunisal, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][13][14][20][21][22]

COX-1 vs. COX-2 Inhibition: A Balancing Act

The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, provided critical insight into the therapeutic and adverse effects of NSAIDs.[21][23] COX-1 is involved in homeostatic functions such as protecting the gastric mucosa, while COX-2 is upregulated at sites of inflammation.[22][23] The relative selectivity of an NSAID for COX-1 versus COX-2 determines its efficacy and side-effect profile.[22][23]

Data Presentation: Comparative COX Inhibition of Biphenyl Carboxylic Acid NSAIDs

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Flurbiprofen | ~0.5 | ~0.1 | ~5 |

| Diflunisal | ~2.0 | ~20 | ~0.1 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here are representative values for comparative purposes.[22][23][24]

Diagram: Prostaglandin Synthesis and NSAID Inhibition

Caption: The cyclooxygenase (COX) pathway illustrating the synthesis of prostaglandins and the inhibitory action of NSAIDs.

C. Emerging Therapeutic Frontiers for Biphenyl Carboxylic Acid Derivatives

The versatility of the biphenyl carboxylic acid scaffold continues to be explored in new therapeutic areas.

URAT1 Inhibitors for the Treatment of Gout:

Hyperuricemia, the underlying cause of gout, is often due to the inefficient excretion of uric acid by the kidneys.[5][6][25] The urate transporter 1 (URAT1) plays a key role in the reabsorption of uric acid in the proximal tubules.[6][19][23][25] Novel biphenyl carboxylic acid derivatives have been identified as potent URAT1 inhibitors, promoting the excretion of uric acid and offering a promising therapeutic strategy for gout.[5][6][25]

Diagram: URAT1-Mediated Uric Acid Reabsorption and Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption in the kidney and its inhibition by biphenyl carboxylic acid derivatives.

Inhibitors of Bone Resorption:

A novel class of biphenyl carboxylic acid derivatives has been identified as potent inhibitors of osteoclastic bone resorption.[1][10][26] These compounds have been shown to induce osteoclast apoptosis and prevent bone loss in preclinical models of osteoporosis, acting through a mechanism distinct from existing antiresorptive drugs.[10][26] This discovery opens up new avenues for the treatment of metabolic bone diseases.

III. Conclusion: A Scaffold of Enduring Significance

The discovery and development of novel biphenyl carboxylic acid derivatives is a testament to the power of medicinal chemistry to transform a simple chemical scaffold into a diverse array of life-changing medicines. From their early beginnings as anti-inflammatory agents to their current role in managing cardiovascular disease and emerging potential in treating gout and osteoporosis, these compounds have consistently demonstrated their therapeutic value. The continued exploration of this privileged motif, guided by a deep understanding of structure-activity relationships and enabled by powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling, promises to yield the next generation of innovative therapies for a wide range of human diseases.

IV. References

-

Discovery and development of angiotensin receptor blockers. (n.d.). Grokipedia. Retrieved from [Link]

-

Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. (2004). Journal of Bone and Mineral Research, 19(10), 1651-1659. Retrieved from [Link]

-

Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. (2009). Endocrinology, 150(1), 5-13. Retrieved from [Link]

-

Discovery and development of angiotensin receptor blockers. (n.d.). Wikipedia. Retrieved from [Link]

-

The Renin–Angiotensin–Aldosterone System (RAAS). (n.d.). CV Physiology. Retrieved from [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2014). RSC Advances, 4(59), 31237-31241. Retrieved from [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). Molecules, 28(21), 7415. Retrieved from [Link]

-

Historical development of losartan (DuP 753) and angiotensin II receptor subtypes. (1991). American Journal of Hypertension, 4(S11), 3S-10S. Retrieved from [Link]

-

Preparation of losartan and losartan potassium. (n.d.). Academia.edu. Retrieved from [Link]

-

Historical development of losartan (DuP 753) and angiotensin II receptor subtypes. (1991). American Journal of Hypertension, 4(S11), 3S-10S. Retrieved from [Link]

-

(PDF) Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation. (2008). Endocrinology. Retrieved from [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). Molecules, 28(21), 7415. Retrieved from [Link]

-

A Rapid and Efficient Synthesis of 2Butyl5-Chloro-3 H Imidazole4-Carboxaldehyde. (2015). Journal of Chemical Research, 39(8), 451-454. Retrieved from [Link]

-

A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. (2012). Organic & Biomolecular Chemistry, 10(46), 9171-9174. Retrieved from [Link]

-

Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (2025). Molecules, 30(11), 2415. Retrieved from [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). Molecules, 28(21), 7415. Retrieved from [Link]

-

Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. (2016). Arabian Journal of Chemistry, 9, S1429-S1438. Retrieved from [Link]

-

Angiotensin II receptor blockers. (2001). BUMC Proceedings, 14(3), 263-269. Retrieved from [Link]

-

Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans. (2022). Current Medicinal Chemistry. Retrieved from [Link]

-

QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. (2015). Journal of Pharmacy Research, 9(1), 1-7. Retrieved from [Link]

-

How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. (2024). Open Exploration, 1, 1-13. Retrieved from [Link]

-

What are the mechanisms of action of FLURBIPROFEN at the molecular and cellular levels?. (n.d.). R Discovery. Retrieved from [Link]

-

Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). Journal of Pharmacy and Pharmacology, 53(12), 1675-1682. Retrieved from [Link]

-

Structures of sartans. (n.d.). ResearchGate. Retrieved from [Link]

-

FLURBIPROFEN tablet, film coated. (2024). DailyMed. Retrieved from [Link]

-

Flurbiprofen – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Flurbiprofen: A Potent Pain Reliever. (2015). Journal of Bioequivalence & Bioavailability, 7(1), 56-58. Retrieved from [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2014). RSC Advances, 4(59), 31237-31241. Retrieved from [Link]

-

(1,1'-Biphenyl)-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. (2012). Organic & Biomolecular Chemistry, 10(46), 9171-9174. Retrieved from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved from [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2014). RSC Advances, 4(59), 31237-31241. Retrieved from [Link]

Sources

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 3. scribd.com [scribd.com]

- 4. tandfonline.com [tandfonline.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR [m.chemicalbook.com]

- 8. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ajmc.com [ajmc.com]

- 23. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Repurposing the Dichlorobiphenyl Scaffold: Novel Therapeutic Targets and Inhibitor Design

Executive Summary

Historically, dichlorinated biphenyls (DCBs)—a subset of polychlorinated biphenyls (PCBs) such as 3,3'-dichlorobiphenyl (PCB 11)—have been classified primarily as environmental toxicants. Their metabolism by hepatic cytochrome P450 enzymes yields hydroxylated metabolites (e.g., 4-OH-PCB11) that induce severe oxidative stress and cytotoxicity in human epithelial cells[1].

However, modern medicinal chemistry has initiated a paradigm shift. The rigid, highly hydrophobic biphenyl core of these compounds is now being repurposed as a highly effective structural motif in rational drug design. By leveraging the unique steric and electronic properties of the dichlorobiphenyl scaffold, researchers have identified novel therapeutic targets, most notably the proprotein convertase Furin [2] and the E2 enzyme-ubiquitin complex [3]. This whitepaper provides an in-depth technical analysis of these emerging therapeutic targets, the mechanism of action of DCB-derived inhibitors, and the field-proven protocols used to validate their efficacy.

Primary Therapeutic Target: Proprotein Convertase Furin

Furin is a calcium-dependent serine endoprotease that cleaves precursor proteins at multibasic motifs (typically RX(K/R)R). It is a critical host factor exploited by numerous pathogens, including the HPAIV H7N7 influenza virus, SARS-CoV-2, and bacterial toxins like Pseudomonas aeruginosa Exotoxin-A[4][5]. Consequently, Furin has emerged as a high-value target for broad-spectrum antiviral and antibacterial therapies.

The Shift to Dichlorobiphenyl-Derived Inhibitors

Early Furin inhibitors were peptidic substrate analogs. While they exhibited picomolar affinity, their highly basic nature resulted in poor cellular permeability and low in vivo bioavailability[6]. To overcome this, researchers utilized a nonpeptidic lead structure to develop a new series of inhibitors featuring a central dichlorobiphenyl-derived core segment decorated with left and right inhibitor arms[2].

Mechanism of Action: The Induced-Fit Paradigm

The efficacy of DCB-derived inhibitors relies on an induced-fit mechanism. X-ray crystallographic studies reveal that the 3,5-dichlorophenyl moiety inserts into the active-site cleft of Furin, forcing a substantial conformational rearrangement. This insertion displaces a centrally buried tryptophan residue (Trp254), exposing a newly formed, extended hydrophobic surface patch[7]. This structural stabilization results in exceptionally slow off-rate binding kinetics, allowing the DCB core to anchor the inhibitor deeply within the protease[8].

Mechanism of Furin inhibition by dichlorobiphenyl derivatives via Trp254 displacement.

Secondary Targets: The E2 Enzyme-Ubiquitin Complex

Beyond viral proteases, the dichlorobiphenyl scaffold is being utilized in the design of "molecular glues" targeting the ubiquitin-proteasome system (UPS). Specific isonipecotamide analogs bearing a northern dichlorobiphenyl unit have been developed to stabilize the weak, noncovalent interaction between the E2 conjugating enzyme (CDC34A) and ubiquitin[3].

By locking this transient complex, DCB-derived molecular glues inhibit downstream ubiquitination cascades. The rigid geometry of the [1,1′-biphenyl]-4-yl unit, combined with specific 3,5-dichloro substitution, is strictly required to properly engage the composite binding pocket of the E2-ubiquitin interface[3].

Quantitative Efficacy of DCB-Derived Inhibitors

The integration of the DCB scaffold has yielded compounds with low-nanomolar to sub-nanomolar potency. The table below summarizes the binding affinities and effective concentrations of key DCB-derived therapeutic molecules across their respective targets.

| Compound Designation | Target Protein | Scaffold Modification | Potency Metric | Value | Reference |

| Compound 9 | Furin | Asymmetric DCB core | Ki (Inhibition Constant) | 12.4 nM | [2] |

| Compound 27 | Furin | Symmetric DCB core | Ki (Inhibition Constant) | < 5.0 nM | [2] |

| Compound 27 | PC7 (Related Convertase) | Symmetric DCB core | Ki (Inhibition Constant) | 7.3 nM | [6] |

| Isonipecotamide 2aa | CDC34A-Ubiquitin | Northern DCB unit | EC50 (Effective Conc.) | 12.0 µM | [3] |

| Isonipecotamide 2ab | CDC34A-Ubiquitin | DCB + Ethylamine analog | EC50 (Effective Conc.) | 4.0 µM | [3] |

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating methodologies detail the biochemical and structural characterization of DCB-derived inhibitors.

MALDI-TOF-MS-Based Furin Activity Assay

Causality Focus: Traditional fluorescence resonance energy transfer (FRET) assays often yield false positives when highly hydrophobic scaffolds (like DCBs) aggregate or quench fluorescent tags. A MALDI-TOF-MS assay provides label-free, direct quantification of substrate cleavage, ensuring that the measured Ki reflects true catalytic inhibition[7].

-

Enzyme Preparation: Dilute recombinant human Furin in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl2 , 1 mM β -mercaptoethanol, 0.1% Triton X-100 to prevent hydrophobic ligand aggregation).

-

Inhibitor Pre-incubation: Add the DCB-derived inhibitor (e.g., Compound 27) at varying concentrations (0.1 nM to 1 µM). Critical Step: Incubate for 30 minutes at 37°C. This time is strictly required to allow the slow off-rate, induced-fit displacement of Trp254 to occur[7].

-

Substrate Addition: Initiate the reaction by adding the native peptide substrate.

-

Quenching & Matrix Spotting: Terminate the reaction after 15 minutes using 1% trifluoroacetic acid (TFA). Mix the quenched reaction 1:1 with α -cyano-4-hydroxycinnamic acid (CHCA) matrix and spot onto a MALDI target plate.

-

Quantification: Measure the ratio of the intact substrate peak mass to the cleaved product peak mass to calculate the IC50 and subsequent Ki .

X-Ray Crystallography of Furin-DCB Complexes

Causality Focus: Co-crystallization of Furin with DCB inhibitors often fails because the massive conformational shift (Trp254 displacement) disrupts crystal lattice formation. Therefore, ligand soaking into pre-formed Apo-crystals is the mandatory approach[6].

-

Apo-Crystallization: Grow ligand-free Furin crystals using the hanging-drop vapor diffusion method in a reservoir solution of 0.1 M Tris-HCl (pH 8.0) and 15-20% PEG 8000.

-

Ligand Soaking: Transfer the Apo-crystals into a soaking drop containing the reservoir solution supplemented with 2 mM of the DCB inhibitor and 5% DMSO. Soak for 24–48 hours to allow the ligand to penetrate the solvent channels and induce the active-site rearrangement without shattering the lattice[6].

-

Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice ring formation during diffraction.

-

Diffraction & Refinement: Flash-freeze in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Solve the structure via molecular replacement using the Apo-Furin model (e.g., PDB ID 5JXG).

Workflow for X-ray crystallographic resolution of Furin-dichlorobiphenyl complexes.

Conclusion

The dichlorobiphenyl scaffold has successfully transitioned from an environmental hazard profile to a highly privileged structure in medicinal chemistry. By exploiting its rigid geometry and hydrophobic bulk, drug development professionals have unlocked novel allosteric and induced-fit mechanisms against formidable targets like Furin and the UPS system. Continued optimization of these DCB-derived cores holds immense promise for the next generation of broad-spectrum antivirals and oncology therapeutics.

References

-

Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ResearchGate / Outbreak.info.[Link]

-

Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex. PMC - NIH.[Link]

-

A new player in environmentally induced oxidative stress: polychlorinated biphenyl congener, 3,3'-dichlorobiphenyl (PCB11). PubMed - NIH.[Link]

Sources

- 1. A new player in environmentally induced oxidative stress: polychlorinated biphenyl congener, 3,3'-dichlorobiphenyl (PCB11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification and optimization of molecular glue compounds that inhibit a noncovalent E2 enzyme–ubiquitin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. outbreak.info [outbreak.info]

- 8. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

For researchers and drug development professionals, the accurate structural validation of halogenated biphenyl intermediates is a critical quality control checkpoint. 3',5'-Dichloro-4'-fluoro-biphenyl-3-carboxylic acid (C₁₃H₇Cl₂FO₂, MW: 285.10 g/mol ) presents a unique spectroscopic profile due to its highly substituted "prime" ring (Ring A) and its meta-substituted carboxylic "non-prime" ring (Ring B).

This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this molecule. Rather than merely listing expected values, this guide explains the causality behind the spectroscopic phenomena—such as heteronuclear spin-spin coupling and isotopic distributions—and provides self-validating experimental protocols to ensure absolute data integrity.

Molecular Architecture & Spectroscopic Challenges

The molecule consists of two distinct aromatic systems linked by a C-C single bond:

-

Ring A (Prime Ring): A 3,5-dichloro-4-fluorophenyl moiety. The symmetry of this ring renders positions 2' and 6' chemically and magnetically equivalent. The primary spectroscopic challenge here is resolving the complex heteronuclear coupling networks ( 19 F- 13 C and 19 F- 1 H)[1].

-

Ring B (Non-Prime Ring): A 3-carboxyphenyl moiety. This forms a classic asymmetric 4-spin system. The presence of the carboxylic acid introduces strong hydrogen-bonding dynamics that dictate solvent selection for NMR and MS ionization modes.

Caption: Workflow for the spectroscopic structural elucidation of the biphenyl derivative.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Causality

Dimethyl sulfoxide-d6 (DMSO-d₆) is the mandatory solvent for this analysis. In non-polar solvents like CDCl₃, the carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers. This dimerization causes the -OH proton signal to broaden significantly and shift unpredictably based on concentration. DMSO-d₆ acts as a strong hydrogen bond acceptor, disrupting these dimers to yield a sharp, reproducible -OH resonance at ~13.2 ppm.

¹H NMR: Proton Environments

-

Ring A (Prime Ring): The two protons at H-2' and H-6' are equivalent. Because the ortho positions are occupied by chlorine, ortho-coupling ( 3JHH ) is absent. However, these protons couple with the fluorine atom at the 4' position. This results in a distinct doublet with a heteronuclear coupling constant of 4JHF≈6.0 Hz[2].

-

Ring B (Non-Prime Ring): H-2 is isolated between the biphenyl linkage and the COOH group, appearing as a narrowly split triplet ( 4JHH≈1.6 Hz) due to meta-coupling with H-4 and H-6. H-5 appears as a triplet ( 3JHH≈7.8 Hz), while H-4 and H-6 appear as doublets of triplets.

¹³C and ¹⁹F NMR: The Heteronuclear Network

The 13 C NMR spectrum is defined by the cascading spin-spin coupling originating from the C-4' fluorine atom. Fluorine ( 19 F) is a spin-½ nucleus with 100% natural abundance, meaning it will split every nearby carbon signal[1].

-

C-4': Exhibits a massive doublet ( 1JCF≈250 Hz).

-

C-3', C-5': The chlorine-bearing carbons show a 2JCF of ~22 Hz.

-

C-2', C-6': Show a 3JCF of ~8 Hz.

In the 19 F NMR spectrum, the single fluorine atom is split by the two equivalent meta protons (H-2', H-6'), appearing as a triplet at approximately -116.5 ppm.

Caption: Spin-spin heteronuclear coupling network originating from the C-4' fluorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodological Causality: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet methods. Subjecting a highly halogenated compound to high pressures in a KBr matrix can induce solid-state halide exchange or polymorphic shifts. ATR allows for direct, non-destructive analysis.

Key Diagnostic Bands:

-

O-H Stretch: A highly broad band from 3300 to 2500 cm⁻¹, characteristic of carboxylic acid O-H stretching superimposed over the aliphatic/aromatic C-H stretches.

-

C=O Stretch: A sharp, intense peak at 1695 cm⁻¹ confirming the carbonyl group.

-

C-F and C-Cl Stretches: The C-F bond produces a strong absorption at ~1050 cm⁻¹, while the heavier C-Cl bonds vibrate at lower frequencies, typically around 785 cm⁻¹.

Mass Spectrometry (MS): Isotopic Signatures

Ionization Causality: The presence of the carboxylic acid makes the molecule highly amenable to deprotonation. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal technique, yielding the [M−H]− pseudo-molecular ion[3].

Isotopic Distribution: Chlorine exists in nature as two stable isotopes: 35 Cl (75.78%) and 37 Cl (24.22%). The presence of two chlorine atoms in the molecule dictates a highly specific isotopic signature governed by binomial expansion (a+b)2 . This results in a diagnostic 100 : 64 : 10 intensity ratio for the M : M+2 : M+4 peaks.

-

m/z 283: [35Cl2] (Base peak, 100%)

-

m/z 285: [35Cl37Cl] (~64%)

-

m/z 287: [37Cl2] (~10%)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols must be strictly adhered to:

Protocol A: Quantitative NMR Acquisition

-

Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Tuning & Shimming: Perform automated tuning and matching (ATM) for the specific probe. Shim the magnet using the gradient shimming protocol (Z-axis) until the DMSO residual peak full-width at half-maximum (FWHM) is < 0.8 Hz.

-

Acquisition Parameters ( 13 C): Set the relaxation delay (D1) to a minimum of 5.0 seconds . Causality: Quaternary carbons (like C-1, C-3, C-1', C-3', C-4', C-5') lack attached protons for efficient dipole-dipole relaxation. A short D1 will cause these peaks to integrate poorly or disappear into the baseline.

-

Validation: Ensure the TMS peak is precisely calibrated to 0.00 ppm.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

-

Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution immediately prior to the run to ensure mass accuracy within < 5 ppm.

-

Sample Introduction: Dilute the sample to 1 µg/mL in a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (to aid spray stability, though the analyte will still deprotonate effectively).

-

Acquisition: Run via direct infusion at 5 µL/min. Set the capillary voltage to 3.5 kV in negative ion mode.

-

Validation: Run a solvent blank immediately before the sample to rule out carryover or background contamination at m/z 283.

Data Summary Tables

Table 1: ¹H NMR Spectral Data Summary (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| COOH | 13.20 | Broad Singlet | - | 1H | Acidic proton |

| H-2 | 8.15 | Triplet | 4JHH=1.6 | 1H | Ring B, isolated |

| H-4 | 7.95 | Doublet of Triplets | 3JHH=7.8 , 4JHH=1.6 | 1H | Ring B |

| H-6 | 7.90 | Doublet of Triplets | 3JHH=7.8 , 4JHH=1.6 | 1H | Ring B |

| H-2', H-6' | 7.85 | Doublet | 4JHF=6.0 | 2H | Ring A, symmetric |

| H-5 | 7.60 | Triplet | 3JHH=7.8 | 1H | Ring B |

Table 2: ¹³C & ¹⁹F NMR Spectral Data Summary (100/376 MHz, DMSO-d₆)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹³C | C=O | 167.5 | Singlet | - |

| ¹³C | C-4' | 153.0 | Doublet | 1JCF≈250 |

| ¹³C | C-1 | 138.2 | Singlet | - |

| ¹³C | C-1' | 136.5 | Doublet | 4JCF≈4 |

| ¹³C | C-3 | 131.5 | Singlet | - |

| ¹³C | C-3', C-5' | 121.5 | Doublet | 2JCF≈22 |

| ¹⁹F | F-4' | -116.5 | Triplet | 4JFH≈6.0 |

Table 3: FT-IR and HRMS Diagnostic Data

| Technique | Parameter | Observed Value | Structural Significance |

| FT-IR | Wavenumber (cm⁻¹) | 3300 - 2500 (br) | O-H stretch (hydrogen-bonded) |

| FT-IR | Wavenumber (cm⁻¹) | 1695 (s) | C=O stretch (carboxylic acid) |

| FT-IR | Wavenumber (cm⁻¹) | 1050 (m) | C-F stretch |

| HRMS (ESI-) | m/z | 282.972 | [M−H]− Monoisotopic mass ( 35Cl2 ) |

| HRMS (ESI-) | Isotope Ratio | 100 : 64 : 10 | Confirmation of Cl₂ substitution |

Sources

An In-depth Technical Guide to the Structural Analysis of Fluorinated and Chlorinated Biphenyl Compounds

Abstract

This technical guide provides a comprehensive framework for the structural analysis of fluorinated and chlorinated biphenyl compounds, a class of molecules with significant industrial, pharmaceutical, and environmental relevance. For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of these halogenated biphenyls is paramount for elucidating their function, reactivity, and toxicological profiles. This guide moves beyond a simple recitation of techniques, offering a logically structured narrative grounded in the principles of scientific integrity. We will explore the causal relationships behind experimental choices, from initial sample preparation to advanced spectroscopic and computational analyses. By integrating detailed protocols with expert insights, this document serves as a self-validating system for the robust structural characterization of these complex molecules.

Introduction: The Significance of Halogenated Biphenyls

Fluorinated and chlorinated biphenyls represent a broad class of chemical compounds characterized by a biphenyl core substituted with one or more halogen atoms. Their applications and environmental impact are diverse and often dictated by the specific halogenation pattern.

-

Polychlorinated Biphenyls (PCBs): Historically used in industrial applications such as dielectric fluids and flame retardants, PCBs are now recognized as persistent organic pollutants (POPs) with significant environmental and health concerns.[1][2][3][4] Their bioaccumulation and potential carcinogenicity necessitate sensitive and specific analytical methods for their detection and characterization.[2][3][5]

-

Fluorinated Biphenyls: In contrast, the introduction of fluorine atoms into the biphenyl scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[6][7][8] The unique electronic properties of fluorine also make these compounds valuable in materials science.

The central challenge in analyzing these compounds lies in their structural complexity. The 209 possible PCB congeners, differing in the number and position of chlorine atoms, exhibit a wide range of physical and chemical properties.[9][10] Furthermore, the substitution pattern, particularly at the ortho positions, can lead to restricted rotation around the central carbon-carbon bond, resulting in a phenomenon known as atropisomerism , where stable, non-interconverting rotational isomers (enantiomers) exist.[11] Understanding the specific conformation and, in the case of chiral PCBs, the enantiomeric composition is crucial for assessing their biological activity and toxicity.[12][13]

This guide will systematically address the key analytical techniques and computational methods required for a thorough structural analysis of both fluorinated and chlorinated biphenyls.

Chromatographic Separation: The First Step in Unraveling Complexity

Given that halogenated biphenyls are often found in complex mixtures, chromatographic separation is an indispensable first step. Gas chromatography (GC) is the cornerstone for the analysis of PCBs and many fluorinated biphenyls due to their volatility and thermal stability.[1][9][14]

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

GC-MS is the most powerful and widely used technique for the identification and quantification of individual halogenated biphenyl congeners.[1][9][15] The choice of GC column and MS detector is critical for achieving the necessary resolution and sensitivity.

Key Considerations for GC-MS Analysis:

-

Column Selection: Fused silica capillary columns with a 5% phenyl-methyl liquid phase (e.g., DB-5ms or equivalent) are commonly recommended for their ability to separate a wide range of congeners.[1] For enhanced separation of specific, often co-eluting, congeners, dual-column approaches employing a second column with a different polarity (e.g., 14% cyanopropylmethyl-polysiloxane) can be utilized.[1]

-

Mass Spectrometry Detection:

-

Low-Resolution Mass Spectrometry (LRMS): Often sufficient for routine analysis of many PCBs in environmental samples.

-

High-Resolution Mass Spectrometry (HRMS): Preferred for the analysis of dioxin-like PCBs (DL-PCBs) and other congeners present at very low concentrations, as it provides greater selectivity and reduces background interference.[14]

-

Triple Quadrupole Mass Spectrometry (GC-MS/MS): Offers high sensitivity and selectivity through selected reaction monitoring (SRM), making it a reliable tool for trace-level analysis in complex matrices.[15][16][17]

-

Diagram: Typical GC-MS Workflow for Halogenated Biphenyl Analysis

Caption: A generalized workflow for the analysis of halogenated biphenyls using GC-MS.

Experimental Protocol: Sample Preparation and GC-MS Analysis of PCBs in Soil

This protocol provides a generalized procedure for the extraction and analysis of PCBs from a solid matrix.

Materials:

-

Soil sample

-

50 mL centrifuge tubes

-

Purified water

-

Acetonitrile

-

Sodium chloride (NaCl)

-

Adsorbents (e.g., primary secondary amine, C18)

-

Cyclohexane

-

Internal standard solution (e.g., labeled PCB congeners)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system with a suitable capillary column

Procedure:

-

Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of purified water and shake to hydrate the sample. Let it stand for 30 minutes.

-

Add 10 mL of acetonitrile, seal the tube, and vortex for 3 minutes.

-

Add 2 g of NaCl and shake vigorously.

-

Centrifuge for 5 minutes at 5,000 rpm to separate the phases.

-

Transfer the acetonitrile (upper) layer to a new tube containing adsorbents for cleanup.

-

Vortex the extract with adsorbents for 1 minute and centrifuge for 5 minutes at 5,000 rpm.

-

Transfer 4 mL of the supernatant to a glass tube and add a known amount of internal standard.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of cyclohexane.

-

Analyze the extract using a GC-MS system.

Spectroscopic Techniques for Structural Elucidation

While GC-MS is excellent for separation and identification, spectroscopic techniques provide detailed information about the molecular structure, including connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For halogenated biphenyls, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

-

¹H and ¹³C NMR: Provide information about the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants can help determine the substitution pattern on the biphenyl rings.[18][19][20]

-

¹⁹F NMR: This is an exceptionally sensitive and informative technique for fluorinated compounds.[21][22][23][24] The large chemical shift range of ¹⁹F NMR (around 500 ppm) provides excellent spectral dispersion, allowing for the resolution of signals from different fluorine atoms within a molecule.[7] ¹⁹F-¹H and ¹⁹F-¹³C coupling constants provide valuable information about the connectivity of fluorine atoms.[7][18] A key advantage of ¹⁹F NMR is its ability to analyze complex mixtures of fluorinated compounds without the need for prior separation.[21][23]

Table 1: Comparison of NMR Nuclei for Halogenated Biphenyl Analysis

| Nucleus | Natural Abundance (%) | Relative Sensitivity | Key Information Provided |

| ¹H | 99.98 | 1.00 | Proton environment, connectivity through coupling |

| ¹³C | 1.1 | 0.016 | Carbon skeleton, chemical environment of carbons |

| ¹⁹F | 100 | 0.83 | Fluorine environment, connectivity, mixture analysis |

Mass Spectrometry (MS) Fragmentation Patterns

In addition to its use as a detector for GC, standalone mass spectrometry provides valuable structural information through the analysis of fragmentation patterns.

-

Electron Impact (EI) Ionization: This hard ionization technique leads to extensive fragmentation. For PCBs, characteristic fragments include the molecular ion ([M]⁺) and ions resulting from the loss of one or more chlorine atoms ([M-nCl]⁺).[11] The fragmentation pattern can be indicative of the degree and position of chlorine substitution. Ortho-substituted PCBs tend to show a higher abundance of [M-nCl]⁺ ions.[11]

-

Electron Capture Negative Ionization (ECNI): This is a softer ionization technique that is highly sensitive for electronegative compounds like PCBs. For less chlorinated PCBs, the chloride ion ([Cl]⁻) is often the dominant ion, while for more heavily chlorinated congeners, the molecular anion ([M]⁻) and fragments from chlorine loss ([M-nCl]⁻) are more prominent.[11]

Computational Chemistry: Predicting and Understanding Structure

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for complementing experimental data and providing deeper insights into the structure and properties of halogenated biphenyls.[25][26][27]

Density Functional Theory (DFT) Calculations

DFT can be used to:

-

Predict Molecular Geometries: DFT calculations can accurately predict bond lengths, bond angles, and, most importantly for biphenyls, the dihedral angle between the two aromatic rings.[25][28][29] This is crucial for understanding the conformational preferences of these molecules.

-

Calculate Rotational Barriers: The energy barrier to rotation around the central C-C bond can be calculated, providing insight into the potential for atropisomerism.[8][25][30][31] Sterically hindered biphenyls with bulky ortho substituents will have higher rotational barriers.

-

Simulate Spectroscopic Data: DFT can be used to predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.[32]

Diagram: Computational Workflow for DFT Analysis of a Halogenated Biphenyl

Caption: A typical workflow for performing DFT calculations on a halogenated biphenyl.

Atropisomerism: The Challenge of Chirality

As mentioned earlier, ortho-substituted biphenyls can exhibit atropisomerism. The separation and characterization of these enantiomers are critical, as they can have different biological activities and toxicities.

-

Chiral Chromatography: Specialized GC columns with chiral stationary phases (e.g., cyclodextrin-based) can be used to separate the enantiomers of chiral PCBs.[12]

-

Metabolic Studies: The enantioselective metabolism of chiral PCBs can be studied using in vitro methods, such as incubations with liver microsomes.[12][13] This can provide information on which enantiomer is preferentially metabolized.

Conclusion: An Integrated Approach to Structural Analysis